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Compound of Interest

Compound Name: Grubbs Catalyst 3rd Generation

Cat. No.: B8020256 Get Quote

For researchers, scientists, and drug development professionals navigating the complex

landscape of olefin metathesis catalysts, selecting the optimal catalyst is paramount for

achieving desired reaction outcomes efficiently and selectively. This guide provides a

comprehensive comparison of the Grubbs 3rd Generation catalyst against other common

alternatives, focusing on their kinetic performance in key benchmark reactions. The information

presented is supported by experimental data from peer-reviewed literature to aid in informed

catalyst selection.

Executive Summary
The Grubbs 3rd Generation catalyst, characterized by the replacement of a phosphine ligand

with two labile pyridine ligands, is renowned for its exceptionally fast initiation rates.[1] This

feature is particularly advantageous in Ring-Opening Metathesis Polymerization (ROMP),

where it allows for the synthesis of polymers with low polydispersity.[1] However, its

performance relative to other catalysts, such as the workhorse Grubbs 2nd Generation, the

robust Hoveyda-Grubbs 2nd Generation, and the highly active Schrock catalysts, is reaction-

dependent. This guide will delve into a quantitative comparison of these catalysts in three

standard benchmark olefin metathesis reactions: Ring-Closing Metathesis (RCM), Cross-

Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).

Catalyst Structures
A brief overview of the catalysts discussed in this guide is presented below.
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Catalyst Structure Key Features

Grubbs 1st Generation (G-I) [RuCl₂(PCy₃)₂(=CHPh)]
The original commercially

successful Grubbs catalyst.

Grubbs 2nd Generation (G-II) [RuCl₂(IMes)(PCy₃)(=CHPh)]

Higher activity and better

functional group tolerance than

G-I.

Grubbs 3rd Generation (G-III)
[(H₂IMes)(3-Br-

py)₂(Cl)₂Ru=CHPh]

Very fast initiation rates, ideal

for living ROMP.[1]

Hoveyda-Grubbs 2nd Gen.

(HG-II)
RuCl₂(=CH-o-OiPrC₆H₄)(IMes)

Increased stability and lower

catalyst loadings.

Schrock Catalyst (Mo)
Mo(=CHCMe₂Ph)(N-2,6-i-

Pr₂C₆H₃)(OC(CF₃)₂)₂

Very high activity, particularly

for sterically hindered and

electron-deficient olefins.

Performance in Benchmark Reactions
To provide a standardized comparison, we will evaluate the catalysts based on their

performance in the following widely accepted benchmark reactions.

Ring-Closing Metathesis (RCM) of Diethyl
Diallylmalonate
This reaction is a standard for assessing the general activity of catalysts in forming a five-

membered ring, a common transformation in organic synthesis.
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Catalyst
Catalyst
Loading
(mol%)

Time
(min)

Conversi
on (%)

Turnover
Number
(TON)

Turnover
Frequenc
y (TOF)
(min⁻¹)

Referenc
e

Grubbs 3rd

Generation

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Hoveyda-

Grubbs II
0.1 4 >98 ~980 ~245 [2]

Schrock

Catalyst

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

syn-HG-II-

Ph-Mes
0.1 4 ~95 ~950 ~238 [2]

anti-HG-II-

Ph-Mes
0.1 4 ~98 ~980 ~245 [2]

Note: Data for Grubbs 3rd Generation and Schrock catalysts in this specific benchmark

reaction under comparable conditions were not readily available in the searched literature. The

data for Hoveyda-Grubbs II derivatives with phenyl substituents on the NHC backbone are

included for additional comparison.

Cross-Metathesis (CM) of Allylbenzene with cis-1,4-
Diacetoxy-2-butene
This reaction is a benchmark for evaluating catalyst activity and selectivity in cross-metathesis,

a powerful tool for the synthesis of complex olefins.

Quantitative Comparison:
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Catalyst
Catalyst
Loading
(mol%)

Time (h) Yield (%) E/Z Ratio Reference

Grubbs 3rd

Generation

Data not

available

Data not

available

Data not

available

Data not

available

Hoveyda-

Grubbs II
5 12 81 85:15 [3][4]

Stewart-

Grubbs
5 12 85 83:17 [3][4]

Schrock

Catalyst

Data not

available

Data not

available

Data not

available

Data not

available

Note: Direct comparative data for Grubbs 3rd Generation and a representative Schrock catalyst

in this specific benchmark reaction were not found in the searched literature. The Stewart-

Grubbs catalyst is included as another relevant ruthenium-based catalyst.

Ring-Opening Metathesis Polymerization (ROMP) of 1,5-
Cyclooctadiene (COD)
ROMP of low-strain monomers like COD is a good measure of a catalyst's activity and its ability

to produce polymers with controlled molecular weights and low polydispersity.

Quantitative Comparison:

While direct side-by-side kinetic data for all catalysts in the ROMP of 1,5-cyclooctadiene is

scarce, the literature provides qualitative and some quantitative insights.

Grubbs 3rd Generation: Known for its extremely fast initiation, which is highly desirable for

living ROMP, leading to polymers with narrow molecular weight distributions.[1] Kinetic

studies on the ROMP of norbornenyl monomers with Grubbs 3rd Generation have

determined the rate-determining step to be the formation of the metallacyclobutane ring.[5]

Hoveyda-Grubbs II: Has been successfully used for the ROMP of 1,5-cyclooctadiene,

particularly in the synthesis of high-purity macrocyclic oligo(cyclooctene)s through
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intramolecular backbiting.[6]

Grubbs 2nd Generation: A study on the bulk ROMP of 1,5-cyclooctadiene using Grubbs 2nd

Generation catalyst demonstrated living polymerization characteristics.[7]

Schrock Catalysts: Generally exhibit very high activity in ROMP, often polymerizing even low-

strain monomers rapidly.

A direct quantitative comparison of kp (rate constant of propagation) for these catalysts with

1,5-cyclooctadiene under identical conditions is not readily available in the surveyed literature.

Experimental Protocols
Detailed methodologies for the benchmark reactions are provided to facilitate replication and

further comparative studies.

Protocol 1: Kinetic Analysis of RCM of Diethyl
Diallylmalonate by NMR Spectroscopy
Objective: To determine the reaction rate and conversion of the RCM of diethyl diallylmalonate.

Materials:

Diethyl diallylmalonate

Olefin metathesis catalyst (e.g., Hoveyda-Grubbs II)

Anhydrous, degassed solvent (e.g., toluene-d₈ or CDCl₃)

Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

NMR tubes and caps

Inert atmosphere glovebox or Schlenk line

Procedure:
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Sample Preparation: Inside a glovebox or under an inert atmosphere, prepare a stock

solution of the catalyst in the chosen deuterated solvent. In a separate vial, prepare a

solution of diethyl diallylmalonate and the internal standard in the same solvent.

Reaction Initiation: Transfer a known volume of the substrate/internal standard solution to an

NMR tube. At time t=0, inject a known volume of the catalyst stock solution into the NMR

tube, cap it, and shake to mix.

NMR Data Acquisition: Immediately place the NMR tube in a pre-thermostatted NMR

spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition

parameters should be optimized for quantitative analysis (e.g., sufficient relaxation delay, d1

> 5 * T₁).[8][9]

Data Analysis: Integrate the signals of a disappearing proton of the starting material (e.g.,

one of the terminal vinyl protons) and a non-overlapping signal of the internal standard. The

concentration of the starting material at each time point can be calculated relative to the

constant concentration of the internal standard. Plot the concentration of the starting material

versus time to determine the reaction rate. The conversion can be calculated by comparing

the integral of the starting material to its initial integral.

Protocol 2: Monitoring Cross-Metathesis by GC-MS
Objective: To determine the yield and E/Z selectivity of the cross-metathesis product.

Materials:

Allylbenzene

cis-1,4-Diacetoxy-2-butene

Olefin metathesis catalyst

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Quenching agent (e.g., ethyl vinyl ether)

Internal standard for GC analysis (e.g., dodecane)
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GC-MS vials

Reaction vessel (e.g., Schlenk flask)

Procedure:

Reaction Setup: Under an inert atmosphere, dissolve the catalyst in the chosen solvent in

the reaction vessel. Add the internal standard, followed by allylbenzene and cis-1,4-

diacetoxy-2-butene.

Reaction Monitoring: Stir the reaction mixture at the desired temperature. At specified time

points, withdraw aliquots of the reaction mixture using a syringe and immediately quench the

reaction by adding the aliquot to a vial containing a small amount of ethyl vinyl ether.[10]

Sample Preparation for GC-MS: Dilute the quenched aliquot with a suitable solvent (e.g.,

dichloromethane) to an appropriate concentration for GC-MS analysis.

GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatogram will separate the

starting materials, the cross-metathesis products (E and Z isomers), and any

homodimerization products. The mass spectrometer will confirm the identity of each peak.

Data Analysis: The yield of the cross-metathesis product can be calculated by comparing the

integrated peak area of the product to the peak area of the internal standard, using a pre-

determined response factor. The E/Z ratio is determined by the ratio of the integrated peak

areas of the two isomers.[10]

Protocol 3: Kinetic Analysis of ROMP of 1,5-
Cyclooctadiene by ¹H NMR
Objective: To determine the rate of polymerization of 1,5-cyclooctadiene.

Materials:

1,5-Cyclooctadiene (COD), freshly distilled

Olefin metathesis catalyst
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Anhydrous, degassed deuterated solvent (e.g., CDCl₃ or toluene-d₈)

Internal standard (e.g., mesitylene)

NMR tubes and caps

Inert atmosphere glovebox or Schlenk line

Procedure:

Sample Preparation: In an inert atmosphere, prepare a stock solution of the catalyst in the

deuterated solvent. In a separate vial, prepare a solution of 1,5-cyclooctadiene and the

internal standard in the same solvent.

Reaction Initiation: Transfer the monomer/internal standard solution to an NMR tube. At time

t=0, inject the catalyst solution, cap the tube, and shake to mix.

NMR Data Acquisition: Immediately insert the NMR tube into a pre-thermostatted NMR

spectrometer. Acquire a series of ¹H NMR spectra over time.

Data Analysis: Monitor the disappearance of the olefinic proton signal of the monomer (COD)

relative to the signal of the internal standard. Plot the natural logarithm of the monomer

concentration versus time. For a first-order reaction, the slope of this plot will be equal to -

kobs, where kobs is the observed rate constant.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle

of olefin metathesis and a typical experimental workflow for kinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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